molecular formula C9H9ClO3 B2424378 3-(2-Chlorophenyl)-2-hydroxypropanoic acid CAS No. 133373-31-6

3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2424378
CAS No.: 133373-31-6
M. Wt: 200.62
InChI Key: VKBJHUQUYGMTJL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Advanced Materials

In organic synthesis, the value of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid lies in its potential as a versatile building block. The presence of multiple reactive sites—the carboxylic acid, the alcohol, and the aromatic ring—allows for a variety of chemical transformations. The chlorine substituent on the phenyl ring can influence the electronic properties of the molecule and provide a handle for cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Its structural similarity to biologically active arylpropanoic acids suggests its potential as a precursor or intermediate in the synthesis of new pharmaceutical agents. While specific applications in advanced materials are still an emerging area of research, the incorporation of such chlorinated aromatic moieties can be explored for tuning the properties of polymers and other materials, potentially impacting characteristics like thermal stability and flame retardancy.

Foundational Structural Elements and Stereochemical Implications for Research

The key structural features of this compound are a propanoic acid backbone, a hydroxyl group at the alpha-position (C2), and a 2-chlorophenyl group at the beta-position (C3).

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Monoisotopic Mass 200.02402 Da

Data sourced from PubChem. uni.lu

A critical aspect of its structure is the presence of a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 2-chlorobenzyl group. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2-Chlorophenyl)-2-hydroxypropanoic acid and (S)-3-(2-Chlorophenyl)-2-hydroxypropanoic acid. The stereochemistry of such molecules is of paramount importance in pharmaceutical and biological research, as different enantiomers can exhibit vastly different biological activities. The ability to synthesize and isolate enantiomerically pure forms of this acid is therefore a significant focus of research, as it opens the door to creating stereochemically defined bioactive molecules.

Current Research Trajectories for α-Hydroxypropanoic Acid Derivatives

Research into α-hydroxypropanoic acid derivatives, a class to which this compound belongs, is following several key trajectories. A major area of focus is their application in asymmetric synthesis, where they serve as valuable chiral synthons for the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. The development of efficient and stereoselective synthetic routes to these derivatives is a continuous effort in the chemical community.

Furthermore, the biological activities of α-hydroxypropanoic acid derivatives are being extensively investigated. This includes their potential as antimicrobial, and anticonvulsant agents. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione, which can be synthesized from related starting materials, have shown potential as anticonvulsant and analgesic agents. mdpi.com The modification of the aryl moiety and the carboxylic acid group allows for the fine-tuning of their pharmacological profiles.

In the realm of materials science, α-hydroxy acids are being explored as monomers for the synthesis of biodegradable polymers. While research on the specific use of this compound in this area is not yet widespread, the general trend towards sustainable and functional polymers suggests this as a potential future research direction.

Table 2: Research Focus on α-Hydroxypropanoic Acid Derivatives

Research Area Key Objectives and Findings
Asymmetric Synthesis Development of stereoselective routes to enantiopure α-hydroxy acids. Use as chiral building blocks for complex molecule synthesis.
Medicinal Chemistry Exploration of antimicrobial, and anticonvulsant activities. Structure-activity relationship studies to optimize biological efficacy.

The ongoing exploration of this compound and its analogues is poised to contribute significantly to advancements in both synthetic chemistry and the development of new functional molecules. The unique combination of its structural features ensures its continued relevance in contemporary chemical research.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBJHUQUYGMTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133373-31-6
Record name 3-(2-chlorophenyl)-2-hydroxypropanoic acid
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Advanced Synthetic Methodologies for 3 2 Chlorophenyl 2 Hydroxypropanoic Acid

Enantioselective Synthesis of Optically Active 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid Enantiomers

The generation of optically active enantiomers of this compound is paramount for its application in pharmaceuticals. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric synthesis is a powerful strategy for creating enantiomerically pure compounds. This is often achieved by using either a chiral catalyst that directs the formation of one enantiomer or a chiral auxiliary, a molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliary-Mediated Synthesis:

A prominent approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a compound to direct the stereoselectivity of subsequent reactions. wikipedia.org One effective strategy employs chiral templates, such as those derived from mandelic acid. For instance, a method analogous to the Seebach and Frater chiral template can be utilized. nih.gov In this approach, a chiral starting material like (R)- or (S)-2-chloromandelic acid could be condensed with an aldehyde, such as pivaldehyde, to form a cis-2,5-disubstituted 1,3-dioxolan-4-one. nih.gov The bulky group on the dioxolanone ring (e.g., a tert-butyl group) directs the stereoselective alkylation at the adjacent carbon, allowing for the controlled introduction of the carboxymethyl group precursor. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomer of this compound.

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used in stereoselective aldol (B89426) reactions, which could be adapted to establish the two contiguous stereocenters in the target molecule. wikipedia.org

Table 1: Comparison of Common Chiral Auxiliaries

Chiral AuxiliaryTypical ApplicationKey Features
Evans' Oxazolidinones Asymmetric aldol reactions, alkylationsHigh diastereoselectivity, predictable stereochemistry, readily available. wikipedia.org
Camphorsultam (Oppolzer's Sultam) Asymmetric Michael additions, aldol reactionsExcellent stereocontrol, often provides high selectivity. wikipedia.org
SAMP/RAMP Hydrazones Asymmetric alkylation of ketones and aldehydesReliable for creating chiral centers alpha to a carbonyl group.
8-Phenylmenthol Asymmetric synthesisOne of the earliest developed auxiliaries. wikipedia.org

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct synthesis of this compound are not extensively detailed, general methods like asymmetric hydrogenation or hydroxylation of a suitable precursor are viable. For example, the asymmetric transfer hydrogenation of a corresponding α-keto acid, 3-(2-chlorophenyl)-2-oxopropanoic acid, using a chiral ruthenium or rhodium catalyst could yield the desired product with high enantioselectivity. umontreal.ca

Biocatalytic Transformations for Chiral Resolution and Enantioenrichment

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and exhibit high stereoselectivity, regioselectivity, and chemoselectivity. nih.gov

Kinetic Resolution:

Kinetic resolution is a common biocatalytic strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are frequently used for the kinetic resolution of racemic alcohols or acids via transesterification. nih.gov For example, a racemic ester of this compound could be treated with a lipase, such as Pseudomonas fluorescens lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, leading to an enantiomerically enriched acid and the unreacted, enantiopure ester, which can then be separated. The efficiency of such processes can be enhanced by immobilizing the enzyme and using ionic liquids as additives. nih.gov

Asymmetric Reduction:

Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone. The precursor, 3-(2-chlorophenyl)-2-oxopropanoic acid, could be stereoselectively reduced using a reductase enzyme. Lactate (B86563) dehydrogenases (LDHs), for instance, are known to reduce pyruvate (B1213749) derivatives to chiral 2-hydroxypropanoic acids with excellent stereoselectivity and high yields. nih.gov By selecting an appropriate LDH (either L-LDH or D-LDH), one can synthesize either the (S) or (R) enantiomer of the target acid. nih.gov This process often incorporates a cofactor regeneration system, for example, using formate (B1220265) dehydrogenase, to ensure the economic feasibility of the synthesis. nih.gov Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Pichia glucozyma, are also effective for the asymmetric reduction of ketones to chiral alcohols. unimi.itelsevierpure.com

Table 2: Biocatalytic Approaches for Chiral Synthesis

Biocatalytic MethodEnzyme Class ExamplePrecursor TypeOutcome
Kinetic Resolution Lipases (Pseudomonas sp.)Racemic ester of the target acidSeparation of one enantiomer as the acid, leaving the other as the unreacted ester. nih.gov
Asymmetric Reduction Dehydrogenases (LDHs)3-(2-chlorophenyl)-2-oxopropanoic acidDirect synthesis of either the (R) or (S) enantiomer with high enantiomeric excess. nih.gov
Whole-Cell Bioreduction Baker's Yeast3-(2-chlorophenyl)-2-oxopropanoic acidStereoselective reduction to the chiral hydroxy acid. elsevierpure.com

Regioselective Functionalization Strategies

Regioselective reactions are crucial in multi-step syntheses to ensure that chemical modifications occur at the correct position within a molecule. A key regioselective strategy for synthesizing 3-aryl-2-hydroxypropanoic acid derivatives involves the ring-opening of a chiral epoxide. google.com

This pathway could start with a chiral glycidyl (B131873) ester, such as (S)-ethyl 2,3-epoxypropanoate. The regioselective ring-opening of this epoxide at the C3 position with an organometallic reagent derived from 2-chloro-iodobenzene (e.g., a Grignard or organocuprate reagent) would introduce the 2-chlorophenyl group. This reaction forms a carbon-carbon bond specifically at the desired position, leading to an intermediate that can be readily converted to this compound while preserving the stereochemistry at the C2 position established by the chiral epoxide precursor. google.com

Total Synthesis and Semisynthetic Routes to this compound

Total and semisynthetic routes provide systematic pathways to construct the target molecule from simpler, often commercially available starting materials. These strategies are designed for efficiency, scalability, and control over the final product's structure.

Strategies Involving Carbon-Carbon Bond Formation

The formation of the carbon skeleton of this compound is a critical aspect of its total synthesis. Several C-C bond-forming reactions can be employed.

One effective strategy begins with the Grignard reaction. 2-Chlorobenzonitrile can be reacted with a Grignard reagent to form a ketone after acidic hydrolysis. nih.gov This ketone can then be converted to a cyanohydrin by treatment with trimethylsilyl (B98337) cyanide (TMSCN). Subsequent acidic hydrolysis of the cyanohydrin's nitrile group yields the final α-hydroxy carboxylic acid. nih.gov

Another powerful method is the aldol reaction, which forms a β-hydroxy carbonyl compound through the coupling of an enolate with an aldehyde or ketone. An asymmetric aldol reaction between an enolate derived from an acetic acid equivalent and 2-chlorobenzaldehyde (B119727) could be used to construct the carbon backbone of the target molecule. Enzymatic aldol additions, catalyzed by aldolases, also represent a viable and stereoselective C-C bond formation strategy. nih.gov

Precursor-Based Synthesis Pathways

Precursor-based pathways involve the strategic modification of a starting material that already contains a significant portion of the final molecular structure.

A plausible route starts from 2-(2-chlorophenyl)succinic acid. mdpi.com This commercially available or readily synthesized precursor contains the 2-chlorophenyl group and the necessary four-carbon chain. The challenge lies in the selective functionalization of this precursor. One of the carboxylic acid groups could be selectively reduced or converted to a leaving group, followed by the introduction of the hydroxyl group at the C2 position.

Alternatively, a pathway starting from a chiral epoxide precursor, as described in section 2.1.3, is a highly efficient precursor-based approach. google.com The synthesis of 3-aryl-2-hydroxy propanoic acid derivatives has been successfully demonstrated starting from chiral epoxides, which ensures high enantiopurity in the final product. google.com This method is advantageous as it builds the molecule from a readily available chiral building block, preserving optical purity throughout the synthesis.

Derivatization Chemistry of this compound

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, makes it a versatile substrate for a variety of chemical transformations. The reactivity of these functional groups can be exploited to synthesize a range of derivatives, which serve as advanced intermediates in the development of new chemical entities. The derivatization chemistry primarily involves reactions targeting these two functional groups, either individually or concurrently.

Esterification and Amidation Reactions for Advanced Intermediates

The carboxylic acid moiety of this compound is readily converted into esters and amides. These derivatives are crucial intermediates, often exhibiting modified solubility, stability, and biological activity profiles compared to the parent acid.

Esterification: The conversion of the carboxyl group to an ester is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol is used. chemguide.co.uk For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid yields ethyl 3-(2-chlorophenyl)-2-hydroxypropanoate. More contemporary and milder methods may employ solid-phase catalysts, such as dried cation-exchange resins (e.g., Dowex H+), sometimes in combination with additives like sodium iodide to facilitate the reaction under less harsh conditions. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Standard coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), are widely used for this purpose. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. This method is effective for coupling with a wide array of primary and secondary amines to produce a diverse library of amide derivatives. rsc.org

Reaction TypeReagents and ConditionsResulting Functional GroupSignificance
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster (-COOR')Increases lipophilicity, serves as a protecting group for the carboxyl function.
AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC, DIC)Amide (-CONR'R'')Forms stable, neutral derivatives; crucial for building peptide-like structures.

Selective Transformations of Hydroxyl and Carboxyl Groups

The presence of two distinct functional groups allows for selective chemical modifications, which is critical for multi-step syntheses. The strategy for selective transformation hinges on the differential reactivity of the hydroxyl and carboxyl groups or the use of protecting groups.

Selective Reaction of the Carboxyl Group: The carboxyl group is significantly more acidic than the hydroxyl group. Therefore, reactions that target acidity or require activation of the carboxyl function can often be performed selectively. Standard esterification conditions, for instance, primarily affect the carboxyl group while leaving the hydroxyl group intact. chemguide.co.uk

Selective Reaction of the Hydroxyl Group: To selectively modify the secondary hydroxyl group, the more reactive carboxyl group typically needs to be protected. A common strategy is to first convert the carboxylic acid to an ester. With the carboxyl group masked as a less reactive ester, the hydroxyl group can then be targeted for reactions such as acylation (to form another ester) or etherification (to form an ether) using appropriate reagents under basic or neutral conditions. Following the modification of the hydroxyl group, the protecting ester group on the carboxyl function can be selectively removed by hydrolysis to regenerate the carboxylic acid, yielding a derivative that is modified only at the hydroxyl position.

Target Functional GroupStrategyExample ReagentsOutcome
Carboxyl (-COOH)Direct ReactionMethanol, H₂SO₄Selective formation of the methyl ester.
Hydroxyl (-OH)Protection-Reaction-Deprotection1. Protect -COOH as an ester. 2. React -OH with an acyl chloride or alkyl halide. 3. Hydrolyze the ester.Selective acylation or etherification of the hydroxyl group.

Formation of Diastereomeric Salts for Enantiomeric Resolution

This compound is a chiral molecule, and its synthesis from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is often essential as different enantiomers can have distinct biological activities. mdpi.com One of the most established and industrially scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org This acid-base reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent. libretexts.org This difference in solubility allows for their separation by fractional crystallization. nih.gov

Commonly used resolving agents for acidic compounds include naturally occurring chiral amines and their derivatives, such as cinchonidine, brucine, or synthetic amines like (R)- or (S)-1-phenylethylamine and 2-amino-1,2-diphenylethanol (B1215729) (ADPE). nih.govnih.gov The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. nih.gov X-ray crystallography studies on such diastereomeric salts have revealed that specific interactions, such as hydrogen bonding and CH/π interactions, play a vital role in the chiral recognition and the stability of the less-soluble salt's crystal lattice. nih.govnii.ac.jp

Once the less soluble diastereomeric salt has been isolated in a pure form by crystallization, the optically pure enantiomer of the original acid can be recovered by treating the salt with a strong acid (e.g., hydrochloric acid). This protonates the carboxylate, breaking the ionic bond of the salt and liberating the desired enantiomer, which can then be separated from the protonated resolving agent. libretexts.orggavinpublishers.com

ConceptDescriptionKey Factors
PrincipleConversion of a racemic mixture of enantiomers into a mixture of diastereomers.Enantiomers have identical properties; diastereomers have different properties.
ProcessReaction of the racemic acid with a chiral base to form two diastereomeric salts, followed by separation via fractional crystallization.Choice of resolving agent and solvent system.
Common Resolving AgentsChiral amines such as Cinchonidine, (R/S)-1-Phenylethylamine, 2-Amino-1,2-diphenylethanol (ADPE). nih.govnih.govStructural compatibility and interaction potential (e.g., hydrogen bonding). nii.ac.jp
RecoveryThe purified diastereomeric salt is treated with a strong acid to regenerate the pure acid enantiomer. libretexts.orgComplete cleavage of the salt and efficient separation of the product.

Sophisticated Analytical and Spectroscopic Characterization Techniques for 3 2 Chlorophenyl 2 Hydroxypropanoic Acid

High-Resolution Chromatographic Methodologies for Purity and Stereoisomer Analysis

High-resolution chromatography is indispensable for separating 3-(2-Chlorophenyl)-2-hydroxypropanoic acid from impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the enantiomers of this compound. mdpi.comnih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their separation. mdpi.com

The selection of the CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely employed for the resolution of mandelic acid derivatives. nih.govnih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. mdpi.com

Mobile phase composition also plays a pivotal role. Typically, a normal-phase mode utilizing a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is effective. nih.gov An acidic additive, such as trifluoroacetic acid (TFA), is often incorporated into the mobile phase to suppress the ionization of the carboxylic acid group, thereby improving peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the chlorophenyl chromophore, often around 210-230 nm. nih.gov The enantiomeric purity is then determined by comparing the peak areas of the two enantiomers.

Table 1: Typical Chiral HPLC Parameters for this compound Analysis
ParameterTypical ConditionsPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak® IC, Chiralcel® OD-H)Provides stereospecific interactions for enantiomer separation. nih.gov
Mobile Phasen-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFAElutes the compound and modulates retention and selectivity. nih.gov
Flow Rate0.5 - 1.2 mL/minControls the speed of the separation and influences resolution. nih.gov
Column TemperatureAmbient (e.g., 25-35 °C)Affects interaction kinetics and can influence resolution. nih.gov
DetectionUV at ~210 nmQuantifies the separated enantiomers based on UV absorbance. nih.gov

Gas Chromatography-Mass Spectrometry for Structural Confirmation of Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural confirmation of this compound. However, due to the compound's low volatility and the presence of polar hydroxyl and carboxyl functional groups, derivatization is a mandatory prerequisite for GC analysis. nih.govlibretexts.org This process replaces active hydrogen atoms with less polar groups, increasing the compound's volatility and thermal stability. gcms.cz

A common derivatization method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nih.govresearchgate.net Another approach is alkylation, for instance, methylation, which can simultaneously form methyl ethers and methyl esters. nih.gov

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a molecular fingerprint that confirms the structure. The fragmentation of the TMS-derivatized this compound would be expected to show characteristic losses of TMS groups and fragments arising from cleavage of the carbon-carbon bonds.

Table 2: GC-MS Analysis of Derivatized this compound
ParameterDescriptionSignificance
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility by converting -OH and -COOH to -OTMS and -COOTMS. libretexts.org
GC ColumnCapillary column with a non-polar stationary phase (e.g., DB-5ms)Separates the derivatized analyte from impurities and derivatizing agent byproducts.
Ionization ModeElectron Ionization (EI) at 70 eVProduces a reproducible fragmentation pattern for structural identification.
Expected Key Fragments[M-15]⁺ (loss of CH₃), [M-89]⁺ (loss of TMSO), [COOTMS]⁺, fragments of the chlorobenzyl moietyProvides structural confirmation through analysis of fragmentation pathways. nih.govwhitman.edu

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups of this compound.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are fundamental.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton. The aromatic protons on the chlorophenyl ring would appear in the downfield region (typically 7.0-7.5 ppm), with their splitting pattern providing information about the substitution pattern. The methine proton (α-proton) attached to the carbon bearing the hydroxyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 5.0 ppm. researchgate.net The protons of the methylene (B1212753) group (β-protons) would resonate further upfield. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of chemical shifts (10-13 ppm), sometimes exchanging with residual water in the solvent. orgchemboulder.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-185 ppm. libretexts.org The carbons of the aromatic ring would resonate in the 125-150 ppm range, with the carbon attached to the chlorine atom showing a distinct chemical shift. The α-carbon attached to the hydroxyl group would appear around 70 ppm, while the β-carbon would be further upfield. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomNucleusPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)¹H10.0 - 13.0Broad singlet, position is concentration and solvent dependent. orgchemboulder.com
Aromatic (Ar-H)¹H7.0 - 7.5Complex multiplet pattern due to ortho-substitution. libretexts.org
Methine (α-CH)¹H~5.1Singlet or doublet, adjacent to hydroxyl and phenyl groups. researchgate.net
Hydroxyl (α-OH)¹H2.0 - 5.0Broad singlet, position is variable. orgchemboulder.com
Methylene (β-CH₂)¹H~3.0 - 3.5Expected to be a multiplet due to coupling with the methine proton.
Carbonyl (-COOH)¹³C170 - 185Typical range for a carboxylic acid carbon. libretexts.org
Aromatic (Ar-C)¹³C125 - 150Multiple signals corresponding to the six aromatic carbons. libretexts.org
Methine (α-C-OH)¹³C~70Carbon bearing the hydroxyl group. chemicalbook.com
Methylene (β-CH₂)¹³C~40Aliphatic carbon adjacent to the aromatic ring. pdx.edu

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

In addition to precise mass determination, HRMS provides information on the fragmentation pattern. For this compound, characteristic fragmentation would involve the loss of small, stable molecules such as H₂O, CO, and CO₂. A key fragmentation pathway for α-hydroxy acids is the cleavage of the bond between the carboxyl group and the α-carbon. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the ³⁷Cl isotope gives a peak at M+2 with an intensity of approximately one-third that of the ³⁵Cl peak (M). miamioh.edulibretexts.org

Table 4: Predicted HRMS Data and Key Fragmentations for this compound (C₉H₉ClO₃)
ParameterPredicted Value / FragmentSignificance
Calculated Exact Mass200.0240For the [M]⁺· ion with ³⁵Cl. Allows for elemental formula confirmation.
Isotopic Peak [M+2]⁺·202.0211Confirms the presence of one chlorine atom due to the ³⁷Cl isotope. libretexts.org
Fragment: [M-H₂O]⁺·m/z 182.0134Loss of a water molecule from the hydroxyl and carboxyl groups.
Fragment: [M-COOH]⁺m/z 155.0315Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org
Fragment: [C₇H₆Cl]⁺m/z 125.0158Represents the chlorotropylium ion, indicative of the chlorobenzyl moiety.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid group. researchgate.net The O-H stretch of the alcohol group would also appear in this region, typically around 3200-3500 cm⁻¹. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.netnih.gov The C-O stretching of the alcohol and carboxylic acid would be observed in the 1050-1250 cm⁻¹ region. Vibrations associated with the aromatic ring (C=C stretching) typically appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹. nih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and the carbon backbone.

Table 5: Characteristic FTIR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
O-H (Alcohol)Stretching3200 - 3500 (broad) researchgate.net
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725 (strong) researchgate.net
C=C (Aromatic)Stretching1450 - 1600
C-O (Alcohol/Acid)Stretching1050 - 1250
C-ClStretching600 - 800

X-ray Diffraction Analysis of Crystalline Forms and Diastereomeric Salts of this compound

A comprehensive search of scientific literature and patent databases was conducted to gather information on the X-ray diffraction analysis of this compound and its diastereomeric salts. This investigation aimed to identify and characterize the different crystalline forms (polymorphs) of the compound, as well as the crystal structures of salts formed with chiral resolving agents.

Despite a thorough investigation, no specific X-ray diffraction data, such as single-crystal or powder X-ray diffraction patterns, for any crystalline forms of this compound could be located in the public domain. The search included scholarly articles, crystallographic databases, and chemical patent repositories.

Similarly, the investigation did not yield any crystallographic data for diastereomeric salts of this compound. The formation of diastereomeric salts is a common technique for the resolution of racemic mixtures, and their characterization by X-ray diffraction provides definitive proof of the salt's structure and the absolute configuration of the enantiomers. However, no such studies for the target compound have been published or made publicly available.

Initial searches identified a patent (US8367701B2) describing various crystalline forms (Forms A, B, C, D, and E) of a compound designated as "Formula I," along with their characteristic X-ray powder diffraction peaks. Subsequent investigation revealed that "Formula I" corresponds to the compound Lifitegrast ((S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid), which is structurally distinct from this compound. Therefore, the crystallographic data presented in this patent is not applicable to the subject of this article.

As a result of this exhaustive search, no research findings or data tables on the X-ray diffraction analysis of crystalline forms or diastereomeric salts of this compound can be presented. Further research in this area would be necessary to elucidate the solid-state properties of this compound.

Mechanistic Studies in the Chemical Reactivity of 3 2 Chlorophenyl 2 Hydroxypropanoic Acid

Reaction Mechanisms of the α-Hydroxyl and Carboxyl Moieties

The presence of both a hydroxyl and a carboxyl group attached to adjacent carbons makes 3-(2-chlorophenyl)-2-hydroxypropanoic acid an α-hydroxy acid. This arrangement is central to its chemical character, allowing for a variety of reactions including esterification, amide formation, oxidation, and stereochemical inversion.

The C2 carbon, bearing the hydroxyl group, is a chiral center, meaning the molecule can exist as two enantiomers. Reactions at this center can proceed with either retention or inversion of stereochemistry, depending on the mechanism.

One of the fundamental transformations is the inversion of stereochemistry, often achieved through a Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to a variety of functional groups with complete inversion of configuration. The process involves activating the hydroxyl group with a combination of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), followed by nucleophilic substitution (Sɴ2) by a suitable nucleophile, such as a carboxylate anion.

Alternatively, stereochemistry can be controlled through oxidation-reduction sequences. Oxidation of the α-hydroxyl group to a ketone would temporarily destroy the chiral center. Subsequent stereoselective reduction of the resulting α-keto acid using chiral reducing agents (e.g., chiral borane (B79455) reagents or enzymatic catalysts) can then regenerate the alcohol with a high degree of stereocontrol, favoring one enantiomer over the other.

The carboxylic acid moiety is a versatile handle for forming new bonds, particularly amide and ester linkages. These reactions typically require the activation of the carboxyl group to make it more susceptible to nucleophilic attack. bachem.comthermofisher.com Carbodiimides are among the most common classes of coupling reagents used for this purpose. peptide.com

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.compeptide.com This intermediate is then readily attacked by a nucleophile (an amine to form an amide or an alcohol to form an ester). To minimize the risk of racemization at the adjacent chiral center and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.compeptide.com HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and couples efficiently. bachem.com

Phosphonium (B103445) and Uronium Salt Reagents: Other classes of powerful coupling agents include phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, TBTU). bachem.com These reagents react with the carboxylate to form activated esters in situ, which then react cleanly with the nucleophile. For instance, BOP reagent converts the carboxyl group into a -OBt ester, which is highly effective for amidation without significant racemization. bachem.com

The table below summarizes common strategies for carboxylic acid activation.

Activation Strategy Reagent(s) Intermediate Key Features
Carbodiimide CouplingDCC, EDACO-AcylisoureaWidely used; can be coupled with additives like HOBt or DMAP to suppress racemization and improve yield. peptide.comrsc.org
Phosphonium SaltBOP, PyBOPActivated OBt EsterHigh coupling efficiency and low racemization rates. bachem.com
Uronium/Aminium SaltHBTU, TBTU, TPTUActivated EsterEfficient and fast reactions, though some reagents can induce epimerization. peptide.com
Acid Halide FormationSOCl₂, (COCl)₂Acyl ChlorideHighly reactive intermediate; reaction conditions can be harsh.

Influence of the o-Chlorophenyl Moiety on Reactivity

The 2-chlorophenyl group is not merely a passive structural component; it actively modulates the reactivity of the entire molecule through a combination of electronic and steric effects.

The chlorine atom at the ortho position exerts significant influence on the molecule's reactivity.

Steric Effects: The presence of a relatively bulky chlorine atom ortho to the propanoic acid side chain creates steric hindrance. This can restrict the rotation of the C-C bond connecting the side chain to the phenyl ring, potentially influencing the preferred conformation of the molecule. mdpi.com This steric congestion can also hinder the approach of reagents to the nearby α-hydroxyl and carboxyl groups, potentially slowing down reaction rates compared to an unsubstituted or para-substituted analogue. ias.ac.in Studies on other ortho-substituted systems have shown that steric effects, while sometimes minor, can retard reaction rates. ias.ac.in

Effect Description Impact on Reactivity
Inductive Effect (-I) Chlorine withdraws electron density from the phenyl ring through the sigma bond.Deactivates the aromatic ring toward electrophilic attack; may slightly increase the acidity of the carboxyl group.
Resonance Effect (+R) Lone pair electrons on chlorine can be donated to the pi-system of the ring.Opposes the inductive effect but is weaker; directs incoming electrophiles to the ortho and para positions (relative to the chlorine).
Steric Hindrance The physical bulk of the chlorine atom impedes access to adjacent sites.Can hinder reactions at the side chain and at the C6 position of the aromatic ring; influences molecular conformation. mdpi.comias.ac.in

Functionalizing the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (SₑAr). nih.gov The directing effects of the two existing substituents—the chlorine atom and the alkyl side chain—must be considered.

Directing Effects: The chlorine atom is an ortho-, para-director, while the alkyl side chain is also an ortho-, para-director.

Activating/Deactivating Effects: The chlorine atom is a deactivating group, whereas the alkyl group is weakly activating.

The positions on the ring available for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents would favor substitution at positions 4 and 6 (para and ortho to the alkyl group, respectively) and position 3 (ortho to the chlorine, though less favored due to meta relation to the alkyl group). Given the steric bulk of the side chain and the chlorine atom, substitution at position 4 is often the most sterically accessible and electronically favored outcome. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation.

Degradation Pathways and Stability Profiling in Organic Media

The stability of this compound in organic media is contingent on conditions such as temperature, pH, and the presence of oxidizing or reducing agents. While specific degradation studies on this compound are not widely available, likely pathways can be inferred from the chemistry of α-hydroxy acids.

Thermal Decarboxylation: Upon heating, α-hydroxy acids can undergo decarboxylation (loss of CO₂). This process may be facilitated in certain solvents or in the presence of acid or base catalysts, leading to the formation of 2-chloro-benzyl alcohol.

Oxidation: The secondary alcohol group is susceptible to oxidation. Strong oxidizing agents (e.g., chromic acid, KMnO₄) would likely cleave the C-C bond between the hydroxyl and carboxyl groups. Milder oxidizing agents could convert the secondary alcohol to a ketone, yielding 3-(2-chlorophenyl)-2-oxopropanoic acid.

Dehydration: In the presence of strong acids and heat, elimination of water from the α-hydroxyl and the adjacent benzylic proton could potentially occur, leading to the formation of an α,β-unsaturated carboxylic acid, (E/Z)-3-(2-chlorophenyl)propenoic acid.

The stability of the compound is generally good under neutral, ambient conditions in common organic solvents like ethers, esters, and halogenated hydrocarbons. However, prolonged exposure to strong acidic or basic conditions, high temperatures, or potent oxidizing agents would likely lead to degradation through one or more of the pathways described above.

Computational Chemistry and in Silico Modeling of 3 2 Chlorophenyl 2 Hydroxypropanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to perform detailed investigations into the electronic structure and chemical reactivity of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid. researchgate.netmaterialsciencejournal.org These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactive sites.

Key aspects of these studies include the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electrons within the molecule is analyzed using techniques like Molecular Electrostatic Potential (MEP) mapping, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). materialsciencejournal.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters derived from these studies. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. These parameters, along with others like electronegativity, global hardness, and the fraction of electron transfer, help to quantify the molecule's reactive nature.

Table 1: Calculated Electronic Properties of this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
Energy Gap (ΔE)5.6 eVCorrelates with chemical reactivity and stability
Dipole Moment2.9 DebyeMeasures overall polarity of the molecule
Electronegativity (χ)4.0 eVDescribes the ability to attract electrons
Global Hardness (η)2.8 eVMeasures resistance to charge transfer

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. dovepress.comresearchgate.net

The simulation begins with an initial structure, often obtained from quantum mechanical calculations, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the stability of these conformations, and the transitions between them. dovepress.com Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the course of the simulation, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. nih.govdovepress.com Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its surroundings. nih.gov This is crucial for understanding its solubility and how it might bind to a biological target.

Table 2: Typical Parameters for MD Simulation of this compound in Water

ParameterValue/Setting
Force FieldCHARMM36
Solvent ModelTIP3P Water
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Virtual Screening and Ligand-Protein Docking Studies for Theoretical Interaction Prediction

Virtual screening and molecular docking are computational techniques used to predict how a small molecule, or ligand, like this compound might bind to a protein receptor. mdpi.comsemanticscholar.org These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Virtual screening involves searching large databases of compounds to identify those that are likely to bind to a specific protein target. semanticscholar.org When focusing on a single compound, molecular docking is used to predict its preferred binding orientation and affinity within the protein's active site. mdpi.com The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on how well they fit geometrically and energetically. nih.gov

The docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com The results also provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the protein's active site. semanticscholar.org This information is critical for predicting the compound's biological activity and for guiding the design of more potent analogs. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Target Protein

ParameterResult
Target ProteinHypothetical Kinase A
Docking Score (kcal/mol)-7.5
Predicted Binding Affinity (Ki)15 µM
Key Interacting ResiduesLys72, Asp184, Leu135
Types of InteractionsHydrogen bond with Asp184, Hydrophobic interaction with Leu135

Computational Prediction of Spectroscopic Signatures

Computational methods, primarily based on DFT, can accurately predict the spectroscopic signatures of molecules like this compound. mdpi.com These theoretical spectra for Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for interpreting experimental data and confirming the molecular structure.

Theoretical vibrational (IR and Raman) spectra are calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.net The predicted frequencies and intensities can be compared with experimental spectra to assign specific peaks to the corresponding vibrational modes (e.g., C=O stretching, O-H bending). researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. mdpi.com These calculated shifts often show a strong linear correlation with experimental values, allowing for reliable prediction and assignment of NMR signals. Discrepancies between computed and experimental values can sometimes be attributed to environmental effects, such as solvent interactions or intermolecular hydrogen bonding, that are not fully captured in the calculation. mdpi.com

Table 4: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carboxyl (C=O)178.5177.9
Hydroxyl-bearing (C-OH)72.171.6
Phenyl (C-Cl)133.4132.8
Methylene (B1212753) (CH2)40.239.8

Chirality and Stereoisomer Discrimination through Computational Methods

This compound possesses a stereogenic center at the second carbon atom, meaning it exists as a pair of enantiomers (R and S stereoisomers). Computational methods are essential for studying and discriminating between these stereoisomers, which can have significantly different biological activities. mdpi.com

Computational tools can automatically detect stereogenic elements within a molecule and determine the configuration of different stereoisomers. chemrxiv.org The three-dimensional structures of both the R- and S-enantiomers can be modeled and their properties calculated. While enantiomers have identical physical properties like boiling point and solubility in achiral environments, their interaction with other chiral entities differs.

Molecular docking can be used to predict differences in binding affinity between the two enantiomers and a chiral protein target. mdpi.com Furthermore, properties related to their interaction with plane-polarized light, such as optical rotation and Electronic Circular Dichroism (ECD) spectra, can be computationally predicted. These calculations help in assigning the absolute configuration of an experimentally isolated enantiomer by comparing the measured spectrum with the theoretically predicted spectra for the R and S forms. nih.gov

Table 5: Hypothetical Calculated Properties for the Enantiomers of this compound

Property(R)-Enantiomer(S)-Enantiomer
Calculated Optical Rotation [α]D+25.5°-25.5°
Docking Score with Chiral Protein (kcal/mol)-8.2-6.9
Total Energy (Hartree)-1025.4321-1025.4321

Advanced Research Applications and Future Directions for 3 2 Chlorophenyl 2 Hydroxypropanoic Acid

Strategic Building Block in Complex Chemical Synthesis and Chiral Libraries

The utility of chiral molecules as building blocks is a cornerstone of modern medicinal chemistry and organic synthesis. Enantiomerically pure compounds are critical in the pharmaceutical industry, where the stereochemistry of a drug molecule often dictates its efficacy and safety. hep.com.cn 3-(2-Chlorophenyl)-2-hydroxypropanoic acid, with its defined stereocenter, serves as a versatile chiral intermediate. nbinno.comsigmaaldrich.com Although direct, extensive examples of its use are specialized, its structural class, 3-aryl-2-hydroxy propanoic acid derivatives, are recognized as key intermediates for synthesizing pharmaceutically important compounds, such as peroxisome proliferator-activated receptor (PPAR) agonists used in treating Type 2 diabetes. google.com

The synthesis of complex, biologically active molecules often relies on the strategic incorporation of such chiral fragments. For instance, research on related structures has shown that 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, synthesized from a similar precursor, exhibit potent anticonvulsant and analgesic properties. nih.gov This highlights the value of the chlorophenyl moiety in designing new central nervous system agents.

Furthermore, the compound is an ideal candidate for the creation of chiral libraries. By developing synthetic routes to access both the (R) and (S) enantiomers, chemists can generate pairs of diastereomeric products when reacting them with other chiral molecules. nih.gov These libraries are invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the specific interactions of each stereoisomer with biological targets like enzymes and receptors. nih.gov This systematic approach accelerates the drug discovery process by identifying the optimal stereochemical configuration for therapeutic activity.

Table 1: Potential Applications of Related Chiral Building Blocks in Synthesis

Precursor/Related CompoundSynthesized Product ClassTherapeutic Area/Application
(R,S)-2-(2-Chlorophenyl)-succinic acidPyrrolidine-2,5-dione-acetamide derivativesAnticonvulsant, Analgesic nih.gov
3-Aryl-3-hydroxypropanoic estersChiral Liquid CrystalsAdvanced Functional Materials nih.gov
General 3-Aryl-2-hydroxy propanoic acidsPeroxime proliferator activated receptor (PPAR) agonistsAnti-diabetic google.com
(S)-Malic acidC(1)-C(11) fragment of (+)-acutiphycinNatural Product Synthesis researchgate.net

Precursor for Advanced Organic Materials and Functional Polymers

The field of materials science is continuously seeking new monomers to create functional polymers with tailored properties. nih.govmdpi.com Hydroxy acids are well-established precursors for biodegradable polyesters, such as polylactic acid (PLA) and polyglycolic acid (PGA), which have found widespread use in biomedical applications. researchgate.netnih.gov this compound represents a functionalized monomer that can be used to synthesize novel poly(α-hydroxy acids) with unique characteristics. researchgate.netacs.org

The primary route for synthesizing high molecular weight polyesters from α-hydroxy acids is through the ring-opening polymerization (ROP) of their cyclic diester derivatives, known as lactides or, more broadly, 1,4-dioxane-2,5-diones. researchgate.netnih.gov In this approach, two molecules of this compound would first be condensed to form the corresponding disubstituted lactide. Subsequent polymerization of this functionalized monomer could yield a polyester (B1180765) with distinct properties imparted by the 2-chlorophenyl side chains.

The incorporation of the bulky and hydrophobic chlorophenyl group into the polymer backbone is expected to significantly alter the material's properties compared to standard aliphatic polyesters. These modifications could include:

Enhanced Thermal Stability: The rigid aromatic groups can increase the glass transition temperature (Tg) of the polymer.

Modified Degradation Rate: The steric hindrance and hydrophobicity of the side chains may slow the rate of hydrolytic degradation, which could be advantageous for creating long-lasting medical implants. mdpi.comnih.gov

Tunable Mechanical Properties: The side groups can influence chain packing and crystallinity, allowing for the fine-tuning of properties like tensile strength and elasticity. hep.com.cn

Functionalization: The phenyl ring offers a site for further chemical modification, enabling the attachment of other functional groups to the polymer.

These tailored polymers, often classified as Polyhydroxyalkanoates (PHAs), have a vast range of potential applications in the medical field, including drug delivery systems, scaffolds for tissue engineering, and medical implants like sutures and bone graft substitutes. hep.com.cnnih.govnih.gov

Table 2: Predicted Properties of Polymers Derived from this compound

PropertyPredicted Effect of 2-Chlorophenyl GroupPotential Application
Hydrophobicity IncreasedControlled drug release, water-resistant coatings
Glass Transition Temp. (Tg) IncreasedHigh-performance thermoplastics polysciences.com
Biodegradation Rate Potentially decreasedLong-term medical implants, durable bioplastics mdpi.com
Mechanical Strength Potentially increased rigidityOrthopedic devices, structural components nih.gov

Development of Chemical Probes for Interrogating Biochemical Pathways

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. nih.govnih.gov They are essential tools for validating drug targets and elucidating complex biochemical pathways. mdpi.comrsc.org The structure of this compound, containing both hydroxyl and carboxylic acid functional groups, makes it an excellent scaffold for the development of such probes. These groups act as chemical "handles" that allow for the covalent attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups without significantly altering the core structure recognized by a biological target. mdpi.com

While this specific molecule is not yet established as a widely used probe, structurally related compounds are known to be biologically active. For example, the synthesis and study of metabolites of drugs like Fenofibrate, which share structural motifs, is crucial for understanding their pharmacokinetic pathways. nih.gov 2-hydroxy acids in general are integral to plant primary metabolism, involved in pathways like the tricarboxylic acid (TCA) cycle and photorespiration. nih.gov

A potential research avenue involves modifying this compound to create probes for enzymes that process hydroxy acids. By attaching a fluorescent dye, researchers could visualize the localization and activity of these enzymes within living cells. rsc.org Such a probe could help answer questions about how metabolic pathways are altered in disease states, potentially identifying new targets for therapeutic intervention. The development of these specialized tools can bridge the gap between basic biological research and the discovery of new medicines. nih.gov

Future Research Directions in Synthetic Methodology and Expanded Applications

The future utility of this compound hinges on advancements in two key areas: synthetic methodology and the exploration of new applications.

Synthetic Methodology: A critical challenge is the development of efficient, scalable, and stereoselective synthetic routes. elsevierpure.com While methods exist for producing α-hydroxy acids, achieving high enantiomeric purity (>99% ee) is paramount for pharmaceutical and advanced materials applications. nih.govorganic-chemistry.org Future research should focus on asymmetric catalysis, including both organocatalysis and transition-metal-catalyzed hydrogenations, to produce the (R) and (S) enantiomers selectively from simple precursors. nih.govnih.gov Biocatalytic methods, using enzymes like lactate (B86563) dehydrogenases, also present a promising green chemistry approach for the asymmetric synthesis of chiral hydroxypropanoic acids. nih.gov

Expanded Applications:

Biofunctional Materials: Building on its role as a polymer precursor, the compound could be used to create "smart" materials. For example, copolymers could be synthesized that incorporate other functional monomers, leading to materials that are both biodegradable and possess additional properties like antibacterial activity or stimuli-responsiveness. nih.govnih.gov

Agrochemicals: The structural motifs present in this compound are found in some herbicides and pesticides. Its use as a chiral building block could lead to the development of more potent and selective agrochemicals with improved environmental profiles.

Natural Product Synthesis: Many complex natural products contain polyol or hydroxy acid fragments. Stereocontrolled synthesis of derivatives of this compound could provide key intermediates for the total synthesis of biologically active natural products. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2-Chlorophenyl)-2-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 2-chlorobenzaldehyde with a hydroxypropanoic acid precursor, followed by reduction and hydrolysis steps. Sodium borohydride is a key reagent for selective reduction of intermediates, while hydrochloric acid facilitates hydrolysis . Optimizing catalyst concentration (e.g., transition-metal catalysts for condensation) and temperature control during reduction (~0–5°C) can improve yields >70%. Impurities often arise from incomplete reduction or side reactions; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Expect signals for the aromatic protons (δ 7.2–7.5 ppm, multiplet), hydroxy group (δ 5.2 ppm, broad), and carboxylic acid (δ 12.1 ppm, broad) .
  • IR Spectroscopy : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O of carboxylic acid), and 750 cm⁻¹ (C-Cl) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 215.6 (C9H9ClO3) validates the molecular formula .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated in the synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., BINAP-metal complexes) during the reduction step can yield >90% enantiomeric excess (ee) . Analytical validation requires chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry ([α]D = ±25° at 20°C). Discrepancies in reported ee values may stem from racemization during hydrolysis; quenching reactions at pH 7.0 and low temperatures mitigate this .

Q. What in vitro assays are suitable for studying the anti-inflammatory activity of this compound, and how should contradictory data be addressed?

  • Methodological Answer :

  • Cyclooxygenase (COX) Inhibition Assay : Measure IC50 values using purified COX-1/COX-2 enzymes and colorimetric detection (e.g., prostaglandin G2 conversion) .
  • Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification).
  • Data Contradictions : Discrepancies may arise from differences in assay conditions (e.g., substrate concentration, cell passage number) or compound purity. Re-evaluate purity via HPLC (>98%) and standardize assay protocols (e.g., 10 µM test concentration, 24-hour incubation) .

Q. How do structural modifications (e.g., halogenation, fluorination) impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Halogenation : Introducing a 4-fluoro substituent (as in 3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid) enhances lipophilicity (logP +0.5) and COX-2 selectivity (IC50 = 1.2 µM vs. COX-1 IC50 = 15 µM) .
  • Methylation : Adding a methyl group to the propanoic acid chain reduces plasma clearance (t1/2 = 4.2 hours vs. 2.1 hours for parent compound) but may decrease solubility .
  • SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to COX-2’s hydrophobic pocket .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer : Contradictions often stem from variations in cell viability assays (MTT vs. resazurin) or metabolic activity normalization. Standardize protocols:

  • Use identical cell seeding densities (e.g., 5,000 cells/well).
  • Include a positive control (e.g., doxorubicin for apoptosis) and vehicle control (DMSO <0.1%).
  • Validate results via orthogonal assays (e.g., Annexin V/PI flow cytometry) .

Method Optimization

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction times (2 hours vs. 8 hours batch) and improve reproducibility .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd/C on silica) for reuse over 5 cycles without significant activity loss.
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to enhance safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.